2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid
Description
2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a thienopyridine core with a methylthio (-SMe) substituent at position 2 and a carboxylic acid (-COOH) group at position 3.
Properties
IUPAC Name |
2-methylsulfanylthieno[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c1-13-9-6(8(11)12)5-3-2-4-10-7(5)14-9/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXVZYUQHUAQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C2=C(S1)N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridine derivatives, including 2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid, often involves multicomponent reactions. One common method starts with the reaction of 2-thioxopyridine-3-carbonitrile with various reagents under basic conditions . Another approach involves the Gewald reaction, which synthesizes thieno[2,3-b]pyridine derivatives from 2,2-dimethyltetrahydropyran-4-ones, cyanoacetic acid derivatives, and sulfur in a basic medium .
Industrial Production Methods: Industrial production methods for thieno[2,3-b]pyridine derivatives typically involve optimizing reaction conditions to improve yields and reduce by-products. For example, using a mixture of morpholine and diethylamine as catalysts and carrying out the reaction at lower temperatures can significantly enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
Anti-Cancer Properties
Research indicates that 2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid exhibits significant anti-proliferative activity against various cancer cell lines. It has been shown to act as an inhibitor of phospholipase C, disrupting cell cycle progression and inducing apoptosis in tumor cells. Notably, studies have demonstrated its effectiveness against breast cancer cell lines such as MDA-MB-231 and MCF-7, where it exhibited cytotoxic effects linked to metabolic shifts towards glucose metabolism in cancer stem cells .
Synthesis and Derivatives
Recent advancements in synthetic methodologies have enabled more efficient production of this compound. The synthesis typically involves multi-step reactions that yield high purity and yield . This efficiency opens avenues for developing derivatives that may enhance biological activity or target specific diseases.
Notable Derivatives
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 3-Amino-thieno[2,3-b]pyridine-2-carboxamide | Structure | Anti-cancer | Contains an amino group enhancing reactivity |
| 4-Methyl-thieno[2,3-b]pyridine-5-carboxylic acid | Structure | Antimicrobial | Exhibits broad-spectrum antimicrobial activity |
| Thieno[2,3-b]quinoline derivatives | Structure | Anti-proliferative | Known for improved solubility and potency |
Case Studies
- Breast Cancer Research : A study assessed the cytotoxic effects of this compound on MDA-MB-231 cells. Results indicated significant cell death after treatment with concentrations as low as 0.05 µM over 24 hours, with maximal cytotoxicity observed at higher concentrations over extended periods .
- Inflammatory Disease Models : The compound has also been investigated for its potential in treating conditions mediated by the NF-κB pathway. Inhibitors derived from thieno[2,3-b]pyridine structures have shown promise in preclinical models for diseases such as rheumatoid arthritis and inflammatory bowel disease .
Mechanism of Action
The mechanism of action of 2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been reported to inhibit Pim-1 kinase, a protein involved in cell proliferation and survival . By inhibiting this kinase, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Key Observations
Substituent Impact on Selectivity: SB-205384’s initial classification as an α3-selective GABAAR modulator was revised due to cross-reactivity with α5 and α6 subunits, highlighting how minor structural changes (e.g., tetrahydrobenzo ring, ester group) alter target selectivity .
Antitumor Activity :
- Compounds with nitro and cyclopropyl substituents (e.g., 9a-c) exhibit potent activity against ovarian cancer cells (IGROV1), suggesting that electron-withdrawing groups and fused ring systems enhance antitumor efficacy .
Synthetic Accessibility: The methyl ester derivative (e.g., methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate) demonstrates the utility of ester protection for carboxylic acid groups, simplifying synthesis and purification .
Physicochemical and Spectral Comparisons
- IR Spectroscopy :
- NMR Spectroscopy :
- Aromatic protons in phenyl-substituted analogs (e.g., 2-(4-hydroxyphenyl)-5-(4-methoxyphenyl) derivative) resonate at δ 7.14–7.78 ppm, while NH2 groups appear as singlets near δ 4.05 ppm .
Biological Activity
2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid (CAS: 945530-34-7) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its anticancer effects and mechanisms of action, supported by relevant data, case studies, and research findings.
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines and alter metabolic profiles associated with cancer progression.
Anticancer Mechanisms
- Cytotoxicity : In a study involving breast cancer cell lines (MDA-MB-231 and MCF-7), this compound demonstrated cytotoxic effects with an IC50 value of approximately 2 µM after 48 hours of treatment. The compound induced apoptosis, as evidenced by increased early and late apoptotic cell populations .
- Metabolic Profiling : The compound's treatment resulted in significant alterations in the metabolic pathways of treated cells, particularly affecting glycolysis and pyruvate metabolism. A total of 21 metabolites were identified, highlighting the compound's impact on cellular metabolism .
- Cancer Stem Cells (CSCs) : The treatment with this compound led to a decrease in the population of cancer stem cells in the MDA-MB-231 line, indicating its potential to target these resilient cells that contribute to cancer recurrence .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | MDA-MB-231 | 0.05 | Induces apoptosis |
| Cytotoxicity | MCF-7 | 2.5 | Induces apoptosis |
| Metabolic Changes | MDA-MB-231 & MCF-7 | N/A | Alters glycolytic and pyruvate pathways |
| CSC Reduction | MDA-MB-231 | N/A | Decreases percentage of CSCs |
Study on Anticancer Effects
A notable study published in Nature investigated the effects of thieno[2,3-b]pyridine derivatives on breast cancer cells. The results indicated that compounds similar to this compound could significantly reduce cell viability and induce apoptosis through mitochondrial pathways .
Structure-Activity Relationship (SAR)
Further research into the structure-activity relationship of thieno[2,3-b]pyridine derivatives revealed that modifications at various positions could enhance biological activity. This suggests that this compound may serve as a lead compound for developing more potent anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
